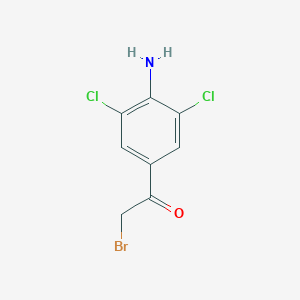

4-Amino-3,5-dichlorophenacylbromide

Description

Significance of Halogenated Phenacyl Bromides in Synthetic Chemistry

Halogenated phenacyl bromides, as a class of organic compounds, hold considerable importance in synthetic chemistry. researchgate.net Their structure, characterized by a ketone and a bromine atom on the alpha-carbon, provides two reactive centers for chemical modification. researchgate.net This dual reactivity allows them to participate in a variety of chemical reactions, including nucleophilic substitutions and the formation of heterocyclic compounds. researchgate.netnih.gov The presence of halogen atoms on the phenyl ring further influences the reactivity of the molecule and can be crucial for the properties of the final products. nih.gov These compounds are recognized as valuable and efficient intermediates for creating a wide range of organic molecules. nih.gov

Overview of the Research Landscape for 4-Amino-3,5-dichlorophenacylbromide Derivatives

The research landscape for derivatives of this compound is broad, with a significant focus on their role as intermediates in the synthesis of various organic compounds. lookchem.com Its unique structure is a valuable asset for creating a diverse range of molecules. lookchem.com For instance, it is a known intermediate in the synthesis of Clenproperol-d7. chemicalbook.comchemicalbook.com The compound's derivatives are also utilized in the development of new molecules with potential applications in various industries. lookchem.com Research has explored its use in creating compounds with specific biological activities, highlighting its versatility as a starting material. lookchem.comguidechem.com

Positioning this compound within Advanced Organic Synthesis

Within the realm of advanced organic synthesis, this compound is positioned as a key intermediate. lookchem.com Its utility stems from its multifunctional nature, which allows for sequential and controlled chemical modifications. The presence of the α-bromoketone moiety is particularly significant, as it is a precursor for the construction of various heterocyclic systems. researchgate.net The amino group and the chlorine atoms on the aromatic ring also offer sites for further functionalization, enabling the synthesis of complex molecular architectures. The compound is widely used in organic synthesis and drug production. chemicalbook.comchemicalbook.com

Contextualizing the Multifaceted Research Applications of this compound

The research applications of this compound are diverse, extending across several areas of chemical science. It serves as a crucial intermediate in the pharmaceutical industry for the development of new drug candidates. lookchem.com Beyond pharmaceuticals, it is also employed in the agrochemical industry for creating new pesticides and herbicides. lookchem.com Furthermore, its reactivity makes it a subject of interest in chemical research for investigating reaction mechanisms and pioneering new synthetic routes. lookchem.com The compound's ability to act as a precursor to a variety of derivatives underscores its multifaceted role in modern chemical research. guidechem.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 37148-47-3 |

| Molecular Formula | C8H6BrCl2NO |

| Molecular Weight | 282.95 g/mol |

| Appearance | Off-White to Yellow Solid |

| Melting Point | 142-145 °C |

| Boiling Point (Predicted) | 396.4±42.0 °C |

| Density (Predicted) | 1.764±0.06 g/cm³ |

| Solubility | DMSO (Slightly), Ethyl Acetate (B1210297) (Slightly) |

This table presents key chemical and physical properties of this compound. chemicalbook.comrongnabiotech.com

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a precursor molecule. A common method starts with 4-amino-3,5-dichloroacetophenone. chemicalbook.comchemicalbook.com In this process, the 4-amino-3,5-dichloroacetophenone is dissolved in a suitable solvent, such as chloroform (B151607), and heated. chemicalbook.comchemicalbook.com Bromine is then added dropwise to the stirred solution. chemicalbook.comchemicalbook.com After the addition of bromine, the reaction mixture is stirred for a short period, followed by the addition of ethanol (B145695). chemicalbook.comchemicalbook.com The mixture is then cooled, which leads to the crystallization of the product. The resulting crystals are filtered, washed with chloroform, and dried at a low temperature to yield the final product, this compound. chemicalbook.comchemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKJJUFAWYSFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190628 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37148-47-3 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW68Z2WML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3,5 Dichlorophenacylbromide

Advanced Synthetic Routes to 4-Amino-3,5-dichlorophenacylbromide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Precursor Compounds and Their Derivatization for this compound Synthesis

The primary precursor for the synthesis of this compound is 4-aminoacetophenone. guidechem.comchemicalbook.com The synthesis involves a two-step process starting with the chlorination of 4-aminoacetophenone to produce 4-amino-3,5-dichloroacetophenone. chemicalbook.comvcu.edu This intermediate is then subjected to bromination to yield the final product, this compound. chemicalbook.comguidechem.com

The initial chlorination step is an electrophilic aromatic substitution reaction. vcu.edu The amino and acetyl groups on the 4-aminoacetophenone direct the chlorine atoms to the 3 and 5 positions on the phenyl ring. vcu.edu This reaction is typically carried out in glacial acetic acid, with chlorine gas dissolved in acetic acid added to the solution of 4-aminoacetophenone. chemicalbook.com The resulting 4-amino-3,5-dichloroacetophenone is then purified, often through recrystallization from ethanol (B145695). chemicalbook.com

The subsequent bromination of 4-amino-3,5-dichloroacetophenone is an alpha-bromination reaction, where a bromine atom is added to the carbon adjacent to the carbonyl group. guidechem.comvcu.edu This is commonly achieved by reacting 4-amino-3,5-dichloroacetophenone with bromine in a suitable solvent such as chloroform (B151607) or diethyl ether. chemicalbook.comguidechem.com

Table 1: Precursor Compounds and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-Aminoacetophenone | C8H9NO | Starting Material |

| 4-Amino-3,5-dichloroacetophenone | C8H7Cl2NO | Intermediate |

| Bromine | Br2 | Reagent |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the bromination step, the choice of solvent and temperature plays a significant role. For instance, one method involves dissolving 4-amino-3,5-dichloroacetophenone in chloroform and heating it to 65°C before the dropwise addition of bromine. chemicalbook.com Following the reaction, ethanol is added, and the mixture is cooled to induce crystallization of the product. chemicalbook.com Another approach utilizes diethyl ether as the solvent and is conducted at room temperature after initial cooling in an ice-water bath. guidechem.com

A study focused on optimizing the bromination process through a series of Design of Experiments (DoEs) aimed to reduce the formation of a dibromo impurity. vcu.edu These optimized conditions successfully reduced the dibromo impurity by 75%. vcu.edu The purification of the final product often involves washing the crystals with a solvent like chloroform and drying at a low temperature to obtain the finished product. chemicalbook.com

Table 2: Comparison of Synthetic Methods for this compound

| Method | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Method A | Chloroform | 65°C | 72% | guidechem.com |

Novel Synthetic Strategies for this compound Production

Research into novel synthetic strategies for producing this compound is ongoing. One disclosed method involves the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with D9-tert-butylamine. lookchem.com By altering the feed ratio and substituting D9-tert-butylamine with other organic bases to provide an alkaline environment, the conversion rate of D9-tert-butylamine can be significantly increased. lookchem.com This suggests that the choice of base and reaction stoichiometry are key areas for innovation in the synthesis of this compound and its derivatives.

Scalability Considerations for this compound Synthesis in Research and Development

The scalability of the synthesis of this compound is an important consideration for its application in research and development. chemicalbook.com The described synthetic methods, particularly those involving common laboratory solvents and reagents, are generally amenable to scaling up. chemicalbook.comguidechem.com However, challenges such as heat management during the exothermic bromination reaction and efficient purification of larger quantities of the product need to be addressed. The availability and cost of the starting materials and reagents are also crucial factors for large-scale production. chemicalbook.com

Reactivity Profiles and Chemical Transformations of this compound

The chemical reactivity of this compound is largely dictated by the presence of the bromine atom on the phenacyl group. This makes the compound susceptible to a variety of chemical transformations.

Nucleophilic Substitution Reactions Involving the Bromine Atom of this compound

The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. chemicalbook.com This reactivity allows for the introduction of a wide range of functional groups at the alpha-position to the carbonyl group. For example, it can react with nucleophiles such as amines to form alpha-amino ketones, which are important intermediates in the synthesis of various biologically active molecules. chemicalbook.comlookchem.com

One notable application of this reactivity is in the synthesis of Clenproperol-d7, where 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone Hydrobromide, a salt of this compound, serves as a key intermediate. chemicalbook.com The bromine atom is displaced by an amino group to form the final product. Similarly, it is an impurity reference for Clenbuterol, a beta-agonist. chemicalbook.com The reactivity of the bromine atom is also exploited in the synthesis of other pharmaceutical compounds and in the study of reaction mechanisms. lookchem.com

Oxidative Pathways and Products of this compound

The oxidation of this compound is primarily centered on its aromatic amino group, a common target for oxidizing agents. The compound is known to be incompatible with strong oxidants . While specific studies on this molecule are not extensively detailed in the literature, its oxidative behavior can be predicted based on the reactivity of analogous arylamines.

The oxidation of arylamines often proceeds via a one-electron transfer to generate a radical cation. For example, the enzymatic oxidation of 4-aminobiphenyl (B23562) results in a free radical that can subsequently dimerize to form an azo compound nih.gov. A similar pathway for this compound would likely produce an azo derivative. Under more aggressive oxidative conditions, molecular degradation could occur, potentially forming byproducts such as 4-Amino-3,5-dichlorobenzaldehyde, which has been identified as an impurity in related syntheses hilarispublisher.comamericanchemicalsuppliers.com. The precursor, 4-Amino-3,5-dichloroacetophenone, is also known to undergo oxidation upon air exposure, highlighting the susceptibility of the substituted aminophenyl moiety to oxidative processes.

Reductive Transformations and Derivatives of this compound

The reduction of this compound selectively targets the carbonyl group, a transformation that is fundamental to the synthesis of several important pharmaceutical compounds, including the β-agonist Clenbuterol hilarispublisher.comchemicalbook.com.

This reduction is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) hilarispublisher.comchemicalbook.com. In a protic solvent such as ethanol, these reagents efficiently convert the ketone into a secondary alcohol, yielding 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanol. This reaction pathway is highly selective, leaving the aromatic ring and its substituents unaffected.

A notable application of this reaction is found in the one-pot synthesis of Clenbuterol. In this process, this compound is first treated with tert-butylamine (B42293) to displace the alpha-bromide, followed by the in-situ reduction of the intermediate ketone with KBH₄ to form the final alcohol product chemicalbook.com.

Table 1: Reductive Transformation in Clenbuterol Synthesis

| Starting Material | Intermediate | Reagents | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone | 1. tert-Butylamine 2. KBH₄ or NaBH₄ | Clenbuterol | 35% | chemicalbook.com |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The reactivity of the phenyl ring in this compound toward electrophilic aromatic substitution (EAS) is dictated by the combined electronic effects of its substituents: a powerful activating amino group and two deactivating chloro groups libretexts.orgmasterorganicchemistry.com.

The amino (-NH₂) group is a strong activating, ortho-, para-director that enhances the electron density of the ring via resonance, making it highly susceptible to electrophilic attack libretexts.org. Conversely, the chlorine atoms are deactivating due to their inductive electron withdrawal, yet they also direct incoming electrophiles to the ortho and para positions through resonance stabilization of the reaction intermediate libretexts.org.

In this molecule, the positions ortho and para to the amino group are already substituted. The synthesis of its precursor, 4-amino-3,5-dichloroacetophenone, from 4-aminoacetophenone illustrates the potent directing effect of the amino group, which guides the incoming chlorine atoms to the ortho (3 and 5) positions hilarispublisher.comchemicalbook.com. Due to the high reactivity conferred by the amino group, further direct electrophilic substitution on this compound is prone to overreaction and side products libretexts.org. A common strategy to control such reactions involves protecting the amino group by converting it to an amide (e.g., acetanilide), which attenuates its activating influence and allows for more selective substitution libretexts.org.

Carbonyl Group Reactivity and Functionalization in this compound

The carbonyl group is a central site for the functionalization of this compound. Its reactivity is enhanced by the adjacent alpha-bromo substituent.

The most significant reaction involving the carbonyl group is its reduction to a secondary alcohol, as previously discussed (Section 2.2.3) hilarispublisher.comchemicalbook.com. Additionally, the carbonyl group can undergo condensation reactions with ammonia (B1221849) derivatives. For instance, reactions with hydroxylamine (B1172632) or hydrazine (B178648) would be expected to form the corresponding oximes and hydrazones, providing a route to further derivatization researchgate.netbibliotekanauki.pl. In the context of Clenbuterol synthesis, the formation of a dihydroxy impurity has been observed, suggesting that the carbonyl can be hydrated, likely through an enol intermediate, in the presence of water vcu.edu.

Reactions of the Amino Group in this compound

The primary aromatic amino group in this compound provides another site for chemical modification. One of the most common reactions for arylamines is acylation with an acyl chloride or anhydride (B1165640) to form a stable amide libretexts.orggoogle.com. This is frequently employed as a protective strategy to moderate the amine's activating effect during other synthetic steps, such as electrophilic aromatic substitution libretexts.org.

It is important to note that in the synthesis of Clenbuterol, the initial nucleophilic attack by tert-butylamine occurs at the α-carbon, displacing the bromide, which is a more facile reaction due to the nature of the α-bromoketone hilarispublisher.comchemicalbook.comrsc.org. The aromatic amino group, however, remains a key functional handle that could be used for other transformations, such as alkylation or diazotization, to create a wider range of derivatives.

Derivatization Strategies for this compound

Synthesis of Novel Analogs through Targeted Modifications of this compound

This compound is a valuable building block for generating novel and structurally diverse analogs, primarily for applications in medicinal chemistry lookchem.comguidechem.com. Its utility lies in the three distinct reactive centers—the α-bromo position, the carbonyl group, and the amino group—which can be selectively modified.

Its most prominent role is as a key intermediate in the synthesis of pharmaceuticals like Clenbuterol and Clenproperol chemicalbook.comlookchem.com. Beyond this, the compound serves as a scaffold for creating other classes of bioactive molecules. It has been used as a starting material in the synthesis of pyrazolopyridine derivatives, which have been studied as inhibitors of phosphodiesterase-4 (PDE-IV) and tumor necrosis factor-α (TNF-α) americanchemicalsuppliers.com. Furthermore, it has been employed to develop a library of β-secretase (BACE-1) inhibitors for potential use in neurodegenerative disease research lookchem.com. These examples confirm the strategic importance of this compound as a versatile platform for drug discovery and the development of novel chemical entities.

Table 2: Examples of Analogs Synthesized from this compound

| Derivative Class/Name | Therapeutic Target/Application | Reference |

|---|---|---|

| Clenbuterol | β-agonist | hilarispublisher.comchemicalbook.comchemicalbook.com |

| Clenproperol-d7 | Labeled β-agonist for research | chemicalbook.comlookchem.com |

| Pyrazolopyridine Derivatives | PDE-IV and TNF-α inhibitors | americanchemicalsuppliers.com |

| BACE-1 Inhibitors | BACE-1 inhibitors for research | lookchem.com |

Exploration of Diverse Chemical Libraries Derived from this compound

The strategic use of core molecular scaffolds to generate extensive chemical libraries is a cornerstone of modern drug discovery and materials science. This compound serves as a valuable starting scaffold for creating diverse collections of molecules due to its inherent functional groups, which allow for a variety of chemical modifications. The generation of these libraries enables the systematic exploration of chemical space to identify compounds with desired properties.

Research efforts have focused on utilizing the reactive α-bromoketone moiety of the phenacyl bromide backbone. This electrophilic center is primed for reaction with a wide array of nucleophiles, allowing for the introduction of diverse substituents. A key example of this strategy is the synthesis of substituted ethanolamine (B43304) derivatives. In a process starting from the related precursor 4-amino-3,5-dichloro-acetophenone, oxidation yields a glyoxal (B1671930) hydrate (B1144303) intermediate. This intermediate can then undergo reductive amination with a variety of primary and secondary amines to produce a library of 1-(4-amino-3,5-dichlorophenyl)ethanolamine derivatives. google.com This method provides a streamlined pathway to a diverse set of products from a common precursor.

The amines used in this reductive amination process can be selected to cover a range of structural and electronic properties, from simple alkylamines to more complex cyclic amines. This approach systematically modifies the R-group attached to the nitrogen, allowing for a focused exploration of structure-activity relationships.

Below is a table representing a sample of the diverse amines that can be used in this synthetic approach to generate a library of ethanolamine derivatives.

| Reactant Amine | Structure of Amine | Resulting Ethanolamine Derivative |

| Tertiary-butylamine | (CH₃)₃CNH₂ | 1-(4-amino-3,5-dichloro-phenyl)-2-tertiary-butylaminoethanol google.com |

| Cyclopropylamine | c-C₃H₅NH₂ | 1-(4-amino-3,5-dichloro-phenyl)-2-cyclopropylamino-ethanol google.com |

| Cyclobutylamine | c-C₄H₇NH₂ | 1-(4-amino-3,5-dichloro-phenyl)-2-cyclobutylamino-ethanol google.com |

| Cyclopentylamine | c-C₅H₉NH₂ | 1-(4-amino-3,5-dichloro-phenyl)-2-cyclopentylamino-ethanol google.com |

This method of creating a focused library from a single, versatile scaffold like this compound is a powerful tool for efficiently mapping the chemical landscape around a core structure.

Structure–Reactivity Relationships in this compound Derivatization

The chemical reactivity of this compound is governed by the interplay of its three key structural components: the α-bromoketone, the aromatic amino group, and the two chlorine atoms on the phenyl ring. Understanding the role of each component is crucial for predicting reaction outcomes and designing synthetic pathways.

The α-Bromoketone Moiety: The primary site of reactivity is the α-bromoketone (phenacyl bromide) group. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions (SN2 type). A wide range of nucleophiles can displace the bromide ion, providing a versatile handle for derivatization.

The synthesis of the parent compound itself involves the α-bromination of 4-amino-3,5-dichloroacetophenone. chemicalbook.comguidechem.com This reaction proceeds by converting the ketone to its enol or enolate form, which then attacks molecular bromine.

The Aromatic Amino Group (-NH₂): The amino group is a nucleophilic center and an activating group on the benzene (B151609) ring. However, its reactivity is significantly modulated by the other substituents. The two electron-withdrawing chlorine atoms at the meta positions (relative to the amino group) decrease the electron density on the nitrogen atom, making it less basic and less nucleophilic than in aniline (B41778). Despite this, the amino group can still participate in reactions such as acylation or alkylation under appropriate conditions.

The Dichloro Substituents (-Cl): The two chlorine atoms are strongly electron-withdrawing and deactivating. Their presence on the aromatic ring at positions 3 and 5 has several important consequences:

They increase the electrophilicity of the carbonyl carbon, potentially influencing the rate of nucleophilic attack at the α-bromo position.

They decrease the basicity of the 4-amino group.

They deactivate the aromatic ring towards electrophilic substitution.

The following table summarizes the key reactive sites and the types of chemical transformations they typically undergo.

| Functional Group | Position | Electronic Character | Primary Reactivity | Example Transformation |

| α-Bromoketone | -C(=O)CH₂Br | Electrophilic center at α-carbon | Nucleophilic Substitution (SN2) | Reaction with amines to form amino-ketones or subsequent reduction to ethanolamines. google.com |

| Carbonyl Group | -C=O | Electrophilic carbon, weakly basic oxygen | Nucleophilic Addition, Reduction | Reduction with sodium borohydride in the presence of an amine. google.com |

| Amino Group | 4-NH₂ | Nucleophilic, Basic (attenuated) | Acylation, Alkylation | Can be modified, though reactivity is reduced by chloro groups. |

| Aromatic Ring | C₆H₂ | Electron-poor | Resistant to Electrophilic Aromatic Substitution | The ring is generally unreactive to further substitution. |

Mechanistic Organic Chemistry of 4 Amino 3,5 Dichlorophenacylbromide

Elucidation of Reaction Mechanisms for 4-Amino-3,5-dichlorophenacylbromide Transformations

The reactivity of this compound is primarily centered around the α-bromoketone functionality. The presence of an aromatic ring with strong activating and deactivating groups, along with the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide), dictates the course of its chemical transformations.

Investigation of Nucleophilic Substitution Mechanisms (Sₙ1/Sₙ2) at the Phenacyl Bromide Center

Nucleophilic substitution at the α-carbon of this compound is a characteristic reaction for this class of compounds. The central question regarding the mechanism is whether it follows a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway.

The structure of the substrate strongly disfavors the Sₙ1 mechanism. An Sₙ1 reaction would require the formation of a carbocation intermediate at the α-carbon following the departure of the bromide ion. This α-carbonyl carbocation is highly unstable due to the powerful electron-withdrawing field effect of the adjacent carbonyl group, which would intensify the positive charge. youtube.com Therefore, the Sₙ1 pathway is energetically unfavorable.

Conversely, the Sₙ2 mechanism is significantly enhanced in α-haloketones compared to simple alkyl halides. youtube.com This reaction proceeds in a single, concerted step where the nucleophile attacks the α-carbon from the backside relative to the carbon-bromine bond, leading to a trigonal bipyramidal transition state. masterorganicchemistry.com The enhanced reactivity is attributed to two main factors:

Inductive Effect : The electron-withdrawing carbonyl group increases the partial positive charge on the α-carbon, making it more electrophilic and susceptible to nucleophilic attack.

Transition State Stabilization : The adjacent π-system of the carbonyl group stabilizes the Sₙ2 transition state. The p-orbital of the central carbon in the transition state can overlap with the π-orbitals of the carbonyl group, delocalizing the negative charge. youtube.comresearchgate.net This orbital interaction lowers the activation energy of the reaction.

Kinetic studies performed on a range of substituted phenacyl bromides confirm that these reactions follow second-order kinetics, consistent with an Sₙ2 mechanism. rsc.orgoup.com The reaction rate is dependent on the concentration of both the phenacyl bromide and the nucleophile.

Mechanistic Insights into Oxidation and Reduction Processes of this compound

Reduction Processes The most common reduction reaction for this compound involves the carbonyl group. Using a typical hydride reducing agent like sodium borohydride (B1222165) (NaBH₄), the ketone is reduced to a secondary alcohol. masterorganicchemistry.com The mechanism for this transformation is a nucleophilic addition to the carbonyl carbon. chemguide.co.uk

The reaction proceeds in two main steps:

Nucleophilic Attack : The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride ion attacks the electrophilic carbonyl carbon. Simultaneously, the π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Protonation : A protic solvent (like methanol (B129727) or ethanol (B145695), which are typically used for NaBH₄ reductions) or an aqueous workup provides a proton to the negatively charged oxygen atom of the alkoxide intermediate, yielding the final secondary alcohol product. masterorganicchemistry.comchemguide.co.uk

Oxidation Processes The oxidation of phenacyl bromides can also occur, though the mechanism is highly dependent on the oxidant used. Studies involving the oxidation of substituted phenacyl bromides with manganese(III) sulphate propose a free-radical mechanism. niscpr.res.in The reaction is initiated by the formation of a complex between the phenacyl bromide and the manganese species. The rate-determining step involves the generation of a free radical at the α-carbon, which then undergoes further oxidation to ultimately yield products such as the corresponding benzoic acid and formaldehyde. niscpr.res.in The presence of free radicals in such systems has been confirmed by polymerization tests with acrylonitrile. niscpr.res.in

Role of Electronic Effects in the Reactivity of this compound

The substituents on the phenyl ring of this compound have a profound impact on its reactivity, particularly in Sₙ2 reactions. The molecule contains three key substituents: a strongly electron-donating amino (-NH₂) group and two strongly electron-withdrawing chloro (-Cl) groups.

Electron-Withdrawing Groups : Kinetic studies on para-substituted phenacyl bromides have demonstrated that electron-withdrawing substituents increase the rate of Sₙ2 reactions. rsc.org In this compound, the two chlorine atoms are meta to the phenacyl group. Through their strong inductive (-I) effect, they withdraw electron density from the ring and, by extension, from the phenacyl moiety. This withdrawal enhances the electrophilicity of the α-carbon, making it a more potent target for nucleophiles and thus accelerating the rate of substitution.

Electron-Donating Group : The amino group at the para position is a powerful electron-donating group due to its resonance (+R) effect. This effect increases electron density in the phenyl ring, which would typically be expected to decrease the electrophilicity of the phenacyl group and slow down the reaction.

Transition State Analysis and Reaction Energetics of this compound Reactions

The transition state (TS) is the highest point on the potential energy diagram for a reaction step. For the Sₙ2 reaction of this compound, the transition state involves a five-coordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.com The incoming nucleophile and the departing bromide leaving group occupy the two apical positions, while the phenyl ring, the hydrogen, and the carbonyl group lie in the equatorial plane.

Computational studies using Density Functional Theory (DFT) on analogous phenacyl bromide systems have provided detailed insights into the energetics. researchgate.net These studies show that electron-withdrawing groups on the phenyl ring and electron-donating groups on the nucleophile lower the free energy of activation (ΔG‡), which corresponds to a faster reaction rate. researchgate.net The stabilization of the transition state is key; the LUMO (Lowest Unoccupied Molecular Orbital) of the phenacyl bromide, which is centered on the C-Br antibonding orbital, is lowered in energy by the adjacent carbonyl group, facilitating the nucleophilic attack. youtube.com

A representative potential energy diagram for the Sₙ2 reaction is shown below. It illustrates a single transition state connecting the reactants and products, characteristic of a concerted mechanism.

Potential Energy Diagram for an Sₙ2 Reaction

This is a generalized diagram. Specific activation energies (Ea) and reaction enthalpies (ΔH) for this compound are not available in the surveyed literature but would follow this general profile.

Stereochemical Outcomes of this compound Reactions

Stereochemistry is a critical aspect of the reactions of this compound, as new stereocenters can be created at the carbonyl and α-carbons, both of which are prochiral centers. libretexts.orglibretexts.org

In Sₙ2 Reactions : The Sₙ2 mechanism proceeds with a "backside attack," which dictates a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comnih.gov Although the α-carbon in the starting material is not a stereocenter (it has two hydrogen atoms in a generic phenacyl bromide, but one hydrogen and one phenyl group in this case, making it prochiral), the attack of a nucleophile creates a new stereocenter. The reaction is stereospecific; the configuration of the product is directly dependent on the path of nucleophilic attack.

In Carbonyl Reduction : The reduction of the prochiral ketone with an achiral reducing agent like NaBH₄ leads to the formation of a new stereocenter at the carbinol carbon. masterorganicchemistry.com The nucleophilic hydride can attack either the re or si face of the planar carbonyl group. libretexts.org In the absence of any chiral influence (such as a chiral catalyst or auxiliary), attack on both faces is equally probable, resulting in a racemic mixture (a 50:50 mixture of the R and S enantiomers) of the corresponding secondary alcohol. masterorganicchemistry.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Amino 3,5 Dichlorophenacylbromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Amino-3,5-dichlorophenacylbromide Analogschemicalbook.combldpharm.comambeed.commolbase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. researchgate.netbbhegdecollege.com For this compound and its analogs, 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. researchgate.netrsc.org

In the ¹H NMR spectrum of a typical analog, the aromatic protons would appear as a singlet due to the symmetrical substitution pattern on the benzene (B151609) ring. The chemical shift of the amino (-NH₂) protons can vary and may appear as a broad singlet. The methylene (B1212753) (-CH₂Br) protons adjacent to the carbonyl group are expected to produce a sharp singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. rsc.org The carbonyl carbon (C=O) typically resonates significantly downfield. The carbons of the aromatic ring will show distinct signals, with their chemical shifts influenced by the attached amino and chloro substituents. The methylene carbon attached to the bromine will also have a characteristic chemical shift. For instance, in a derivative where the bromine is replaced, the chemical shift of this methylene group would change significantly, providing clear evidence of the transformation. nih.gov

The structural elucidation of analogs, such as those formed by reactions at the amine or the bromomethyl group, heavily relies on comparing their NMR spectra to the parent compound. For example, acylation of the amino group would lead to a downfield shift of the aromatic proton signals and the appearance of new signals corresponding to the acyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical Analog: N-(4-(2-bromoacetyl)-2,6-dichlorophenyl)acetamide

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | ~7.8-8.0 (s, 2H) | ~130-135 |

| Methylene CH₂ | ~4.5 (s, 2H) | ~30-35 |

| Amide NH | ~9.5-10.5 (s, 1H) | N/A |

| Acetyl CH₃ | ~2.2 (s, 3H) | ~25 |

| Carbonyl C=O (keto) | N/A | ~190 |

| Carbonyl C=O (amide) | N/A | ~168 |

| Aromatic C-Cl | N/A | ~125-130 |

| Aromatic C-N | N/A | ~140 |

Note: These are predicted values and can vary based on the solvent and specific analog structure.

Mass Spectrometry (MS) Applications in the Characterization of this compound and Metaboliteschemicalbook.combldpharm.comambeed.comnationalmaglab.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. guidechem.comnih.gov It is particularly valuable for identifying metabolites and reaction products of this compound.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₈H₆BrCl₂NO), the exact mass can be calculated and compared against the experimentally measured value to confirm its identity. The use of techniques like ESI-Orbitrap mass spectrometry facilitates high mass accuracy, which is crucial when analyzing complex mixtures or identifying unknown metabolites. guidechem.com

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₈H₆BrCl₂NO |

| Calculated Monoisotopic Mass | 280.9084 Da |

| Expected [M+H]⁺ | 281.9162 Da |

Note: The isotopic pattern due to the presence of bromine and chlorine atoms (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) is a key identifying feature.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.orgwikipedia.org This process provides valuable structural information by revealing the fragmentation pathways of the molecule. nationalmaglab.org For this compound, characteristic fragmentation patterns would be expected.

Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •CH₂Br radical.

Loss of Halogens: Cleavage of the C-Br or C-Cl bonds.

Rearrangements: Complex rearrangements can occur, leading to the loss of small neutral molecules like CO or HCl. miamioh.edu

Analyzing the fragmentation of metabolites can help pinpoint the site of metabolic transformation (e.g., hydroxylation, glucuronidation) on the parent molecule. nih.gov

Table 3: Potential MS/MS Fragments of this compound ([M+H]⁺ precursor)

| m/z of Fragment | Proposed Structure/Loss |

| 188.98 | [M+H - CH₂Br]⁺ |

| 202.95 | [M+H - Br]⁺ |

| 253.95 | [M+H - CO]⁺ |

Note: These fragments are predicted based on general fragmentation rules for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification in 4-Amino-3,5-dichlorophenacylbromidebldpharm.comrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretching: The primary amine (-NH₂) group will typically show two bands (symmetric and asymmetric stretching) in the range of 3300-3500 cm⁻¹. libretexts.org

C=O Stretching: The ketone carbonyl group (C=O) will exhibit a strong, sharp absorption band around 1685-1715 cm⁻¹. libretexts.org Its position can be influenced by conjugation with the aromatic ring.

C=C Stretching: The aromatic ring will have several characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The aryl-chloride bonds will show strong absorptions in the fingerprint region, typically below 850 cm⁻¹.

C-Br Stretching: The alkyl-bromide bond will absorb in the lower frequency region of the fingerprint region, usually between 500-600 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Carbonyl (C=O) | Stretch | ~1690 |

| Aromatic Ring (C=C) | In-ring Stretch | 1450 - 1600 |

| Aryl C-Cl | Stretch | 800 - 850 |

| Methylene C-Br | Stretch | 500 - 600 |

Chromatographic Techniques for Purity Assessment and Separation of this compound Related Substancesbldpharm.comambeed.comnationalmaglab.org

Chromatography is essential for separating complex mixtures and assessing the purity of compounds. nih.gov For a substance like this compound, which is an intermediate in synthesis, ensuring its purity from starting materials and by-products is critical. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for both the qualitative identification and quantitative analysis of this compound and its derivatives. psu.edupom.go.id A validated HPLC method can separate the main compound from impurities, such as its precursor 4-amino-3,5-dichloroacetophenone, or subsequent reaction products. molbase.com

A typical reversed-phase HPLC (RP-HPLC) method would be employed for analysis. nih.gov

Stationary Phase: A C18 (octadecylsilane) column is commonly used, which separates compounds based on their hydrophobicity. pom.go.id

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the eluent. pom.go.idjocpr.com An isocratic or gradient elution can be optimized to achieve the best separation.

Detection: A UV-Vis detector, often a Photo Diode Array (PDA) detector, is ideal. It can monitor the absorbance at a specific wavelength (λmax) for quantification and also provide the UV spectrum of each peak to aid in identification. pom.go.id

Method validation according to established guidelines ensures that the analytical procedure is accurate, precise, linear, and specific for its intended purpose. pom.go.idmdpi.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ). jocpr.com

Table 5: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is a necessary step to increase its volatility for GC analysis. This process involves chemically modifying the polar functional groups, such as the primary amine, to create a less polar and more volatile derivative.

Common derivatization techniques for compounds containing amino groups include silylation or acylation. These methods would render the molecule suitable for introduction into the gas chromatograph, where it would be separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, would provide information about its molecular weight and structure based on the fragmentation pattern.

A detailed study would typically present a data table including the following for each volatile derivative:

Retention Time (RT): The time it takes for the derivative to pass through the GC column, which is characteristic under specific chromatographic conditions.

Major Fragment Ions (m/z): The mass-to-charge ratios of the most abundant fragments produced upon ionization, which are crucial for structural elucidation and identification.

Without published research, specific retention times and mass spectral data for derivatives of this compound cannot be provided.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular geometry, conformation, and intermolecular interactions of this compound in its solid state. The analysis of a suitable single crystal would reveal the exact bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, X-ray crystallography can elucidate the structure of complexes formed between this compound and other molecules, such as metals or host compounds. This would be critical in understanding its coordination chemistry and potential applications in materials science or catalysis.

A comprehensive crystallographic study would include a data table with the following parameters:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements of the crystal lattice.

Unit Cell Dimensions (a, b, c, α, β, γ): The lengths of the sides and the angles between the axes of the unit cell.

Key Bond Lengths (Å): The distances between specific atoms.

Key Bond Angles (°): The angles formed by three connected atoms.

As no crystal structure for this compound or its complexes has been deposited in public crystallographic databases, this detailed structural information remains unknown.

Computational Chemistry and Molecular Modeling Studies of 4 Amino 3,5 Dichlorophenacylbromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 4-Amino-3,5-dichlorophenacylbromide

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its chemical behavior. These calculations can determine the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.

For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. In Schiff bases, which share structural similarities with the amino group in this compound, DFT calculations have shown that the HOMO is often distributed over the aromatic ring containing the amino group, suggesting this is a likely site for oxidation. scielo.br

Furthermore, DFT can be used to calculate various molecular properties such as electrostatic potential maps, which visually represent the charge distribution and can predict sites for electrophilic and nucleophilic attack. These theoretical calculations are instrumental in understanding the reaction mechanisms involving this compound and its derivatives. scielo.brias.ac.in

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility and the various shapes it can adopt. This is particularly important for understanding how it might bind to a biological target, as the conformation of the molecule can significantly influence its binding affinity. nih.gov

MD simulations can also shed light on the intermolecular interactions between this compound and its environment, such as solvent molecules or a protein binding site. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are critical for the stability of any resulting complex. By simulating the molecule in a realistic environment, researchers can gain a more accurate understanding of its behavior and properties. For example, simulations can quantify the movement of different parts of the molecule and identify stable conformations. mdpi.com

Molecular Docking Studies for Investigating Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to predict how a small molecule, such as a derivative of this compound, will bind to a specific protein target.

Prediction of Binding Affinities and Modes for Biological Targets

Molecular docking algorithms can predict the binding affinity, often expressed as a scoring function, which estimates the strength of the interaction between the ligand and the target. A higher binding affinity suggests a more stable complex and potentially a more potent drug candidate. Docking studies can also reveal the binding mode, which is the specific orientation and conformation of the ligand within the binding site of the protein. This information is invaluable for understanding the basis of molecular recognition. For example, docking studies on pyrimidine (B1678525) derivatives have helped in understanding their interaction with human cyclin-dependent kinase 2. nih.gov

Identification of Key Amino Acid Residues in Protein-Ligand Complexes

By analyzing the docked poses of this compound derivatives, researchers can identify the key amino acid residues in the protein's binding pocket that are involved in the interaction. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Knowing which residues are crucial for binding allows for the rational design of more potent and selective inhibitors. For instance, studies on memapsin 2 inhibitors revealed that specific interactions with S2 and S3 active site residues were key to their selectivity. nih.gov

Virtual Screening Approaches Utilizing this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The this compound scaffold can serve as a starting point for virtual screening campaigns. By computationally screening vast databases of compounds containing this core structure, researchers can efficiently identify potential hits for a specific biological target. This approach significantly reduces the time and cost associated with experimental high-throughput screening. For example, virtual screening has been successfully used to identify novel allosteric inhibitors of HCV NS5B polymerase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be related to the molecule's electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. QSAR studies have been successfully applied to various classes of compounds, including 4-aminodiphenylsulfone derivatives, to understand their antibacterial activity. nih.gov

Pharmacophore Modeling and Scaffold Hopping Approaches Based on this compound

Extensive searches of scientific literature and chemical databases have revealed no specific studies on pharmacophore modeling or scaffold hopping based on this compound. This particular compound is primarily documented as a chemical intermediate in organic synthesis. For instance, it serves as a starting material in the synthesis of compounds such as Clenproperol-d7 and is used as an impurity reference standard for Clenbuterol. chemicalbook.com

While direct computational studies on this compound are not available, the principles of pharmacophore modeling and scaffold hopping are fundamental in modern drug discovery. These computational techniques are hypothetically applicable to any biologically active molecule to guide the design of new and improved derivatives.

Pharmacophore Modeling: A Conceptual Framework

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic regions

Aromatic rings

Positively and negatively ionizable groups

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based). The resulting model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active.

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a computational strategy used in medicinal chemistry to identify new molecular backbones (scaffolds) that can retain the essential pharmacophoric features of a known active compound. The goal is to discover structurally novel compounds that may have improved properties, such as enhanced potency, better selectivity, reduced toxicity, or more favorable pharmacokinetic profiles. This technique is particularly valuable for generating new intellectual property.

Given that this compound belongs to the broader class of acetophenones, which are known to exhibit a range of biological activities, it could theoretically serve as a starting point for such computational design studies. guidechem.com A hypothetical workflow could involve:

Identifying a specific biological target for which this compound or a close analog shows activity.

Developing a pharmacophore model based on its key interaction features.

Using this model to screen for new scaffolds that present the same features in a similar spatial arrangement.

However, without initial biological activity data and interaction studies with a specific target, the application of these powerful computational tools to this compound remains a purely theoretical exercise.

Biological and Biomedical Research Applications of 4 Amino 3,5 Dichlorophenacylbromide

Exploration of Biological Activities of 4-Amino-3,5-dichlorophenacylbromide and Its Analogs

This compound is a known organic compound, identified primarily as a chemical intermediate used in various organic synthesis processes. guidechem.comlookchem.comglobalsources.com While the broader family of acetophenones, to which this compound belongs, has been a subject of interest in medicinal chemistry for potential therapeutic applications, dedicated and detailed research into the specific biological activities of this compound itself is not extensively documented in publicly available scientific literature.

In Vitro and In Vivo Anticancer Research Studies

A thorough search of scientific databases reveals a lack of specific studies focused on the in vitro and in vivo anticancer properties of this compound. While general references suggest that acetophenone (B1666503) derivatives can have anti-tumor applications, concrete experimental data for this particular compound is not available. guidechem.com

Apoptosis Induction Mechanisms by this compound

There are no available scientific articles or research data that elucidate the specific mechanisms by which this compound might induce apoptosis in cancer cells.

Effects on Tumor Growth in Experimental Models

No published studies were found that investigate the effects of this compound on tumor growth in in vivo experimental models.

Investigation of Anti-inflammatory Effects

While chemical suppliers and databases may list "anti-inflammatory" as a potential application for this class of compounds, specific and detailed scientific investigations into the anti-inflammatory effects of this compound are not present in the reviewed literature.

Modulation of Inflammatory Markers in Murine Models

There is no available research data detailing the modulation of specific inflammatory markers by this compound in murine or other animal models.

Antibacterial and Antifungal Research Potential

The potential for antimicrobial activity is often associated with halogenated organic compounds and acetophenone derivatives. guidechem.comguidechem.com However, specific research that quantifies the antibacterial and antifungal efficacy of this compound against various pathogens is not available. Without such studies, it is not possible to compile data regarding its spectrum of activity or minimum inhibitory concentrations (MICs).

Data Tables

Due to the absence of specific experimental data in the scientific literature for this compound, no data tables can be generated.

Antioxidant and Neuroactive Properties

This compound, a member of the acetophenone family, is recognized for its potential biological activities, including antioxidant and neuroactive properties guidechem.com. While specific studies detailing the mechanisms of this particular compound are not extensively documented in current literature, the broader class of molecules containing amino, chloro, and phenyl groups has been a subject of interest in antioxidant research. The antioxidant potential of such compounds often relates to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, a key factor in numerous pathological conditions nih.govmdpi.com.

The structural features of this compound, such as the electron-donating amino group and the aromatic ring, are common in compounds exhibiting antioxidant activity. For instance, studies on various aromatic amines and phenolic compounds have demonstrated their capacity to act as free radical scavengers nih.gov. The specific contribution of the dichloro- and bromophenacyl- moieties to the antioxidant and neuroactive profile of this compound remains an area for further detailed investigation. Its role as a precursor allows for the synthesis of derivatives, such as certain flavonoid glycosides and benzopyran derivatives, which have shown good antioxidant activities guidechem.com. The neuroactive potential of related D-amino acids and their derivatives has been explored in the context of neurological disorders, suggesting a possible, though yet uncharacterized, avenue of action for compounds derived from this scaffold researchgate.net.

Glycosidase Inhibition Studies

This compound has been identified as possessing glycosidase inhibition activity guidechem.com. Glycosidase inhibitors are crucial in managing conditions like type 2 diabetes by delaying carbohydrate digestion and controlling postprandial hyperglycemia nih.gov. The inhibitory action of this compound is consistent with findings for the broader class of acetophenone derivatives, which have been shown to be effective inhibitors of α-glycosidase nih.govresearchgate.net.

Research into various acetophenone derivatives has established their potential as inhibitors of several metabolic enzymes, including α-glycosidase. These studies provide a basis for understanding the potential of this compound in this domain. For example, a study on a series of acetophenone derivatives reported inhibition constants (Ki) for α-glycosidase in the micromolar range, indicating significant inhibitory activity nih.govresearchgate.net. While specific kinetic data for this compound is not available, the activity of its parent class suggests it is a promising candidate for further investigation as a glycosidase inhibitor. The development of novel α-glucosidase inhibitors from various chemical scaffolds, including marine-derived bromophenols, highlights the ongoing search for potent and specific enzyme modulators for therapeutic use mdpi.com.

Enzyme Inhibition Research with this compound and Related Compounds

Kinetic and Mechanistic Studies of Enzyme Inhibition

Kinetic and mechanistic studies are fundamental to understanding how inhibitors interact with enzymes. For the class of acetophenone derivatives, to which this compound belongs, enzyme inhibition studies have revealed varied mechanisms. For example, kinetic analyses of different acetophenone derivatives against α-glycosidase have shown Ki values ranging from 167.98 ± 25.06 to 304.36 ± 65.45 µM nih.govresearchgate.net.

The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) is a critical aspect determined through these studies. For instance, research on certain α-glucosidase inhibitors has identified noncompetitive or mixed-type inhibition, where the inhibitor binds to a site other than the active site (an allosteric site) or to both the enzyme and the enzyme-substrate complex nih.gov. Kinetic studies involving phenacyl bromide derivatives reacting with nucleophiles have demonstrated SN2 reaction mechanisms, and the reaction rates have been shown to correlate with Hammett substituent constants, indicating that the electronic nature of the substituents significantly influences reactivity researchgate.net. While specific mechanistic data for this compound is pending, these related studies provide a framework for predicting its behavior.

Identification of Target Enzymes for this compound Action

Research on acetophenone derivatives has identified several potential enzyme targets. Beyond α-glycosidase, these compounds have been shown to inhibit other key metabolic enzymes nih.govresearchgate.net.

Key enzyme targets for acetophenone derivatives include:

α-Glycosidase : As discussed, this is a significant target for managing hyperglycemia nih.govresearchgate.net.

Acetylcholinesterase (AChE) : Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Acetophenone derivatives have demonstrated inhibitory activity against AChE with Ki values in the range of 71.34 ± 11.25 to 143.75 ± 31.27 µM nih.govresearchgate.net.

Carbonic Anhydrases (CA) : Human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) are also targets. The Ki values for acetophenone derivatives against these enzymes were reported to be between 555.76 ± 56.07 to 1,043.66 ± 98.78 µM for hCA I and 598.63 ± 90.04 to 945.76 ± 74.50 µM for hCA II nih.govresearchgate.net.

Tyrosinase : This enzyme is involved in melanin (B1238610) production, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Acetophenone derivatives have shown inhibitory potential with IC50 values from 73.65 to 101.13 µM nih.govresearchgate.net.

These findings suggest that this compound and its derivatives could have a broad spectrum of enzymatic targets, warranting further screening and detailed investigation.

Table 1: Inhibition Constants (Ki) of Acetophenone Derivatives Against Various Enzymes This table presents data for the general class of acetophenone derivatives as reported in the cited literature.

| Enzyme Target | Ki Range (µM) |

|---|---|

| α-Glycosidase | 167.98 - 304.36 |

| Acetylcholinesterase (AChE) | 71.34 - 143.75 |

| Carbonic Anhydrase I (hCA I) | 555.76 - 1043.66 |

| Carbonic Anhydrase II (hCA II) | 598.63 - 945.76 |

Data sourced from: nih.govresearchgate.net

Structure-Activity Relationships for Enzyme Inhibition by this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. For derivatives of this compound, the nature and position of substituents on the aromatic ring and modifications to the phenacyl moiety would be expected to significantly impact biological activity.

General SAR principles derived from related compound classes can be informative. For example, in a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives that inhibit α-glucosidase, halogen substitutions on the benzene (B151609) ring were found to be crucial for activity. A derivative with a 4-chlorophenyl substitution was the most potent, while a 2,4-dichlorophenyl derivative showed lower activity, indicating that both the type and position of the halogen matter nih.gov. Similarly, studies on biscoumarin derivatives as enzyme inhibitors have shown that the electronic properties of groups linked to the core nucleus are key determinants of inhibitory potency nih.gov. For pantothenamide-type inhibitors, SAR studies revealed that stereospecificity and the presence of certain alkyl substituents were important for high inhibition rates against pantothenate kinases nih.gov. These examples underscore the importance of systematic structural modification to elucidate the SAR for any new class of inhibitors derived from this compound.

Medicinal Chemistry Applications of this compound as a Precursor Scaffold

This compound is a valuable intermediate in organic and medicinal chemistry, serving as a starting material for the synthesis of more complex, biologically active molecules guidechem.com. Its chemical structure, featuring a reactive α-bromo ketone and a substituted aniline (B41778) ring, allows for a variety of chemical transformations.

One notable application is in the synthesis of clenbuterol, a β2-adrenergic agonist. The synthesis involves the bromination of 3,5-dichloro-4-aminoacetophenone to yield the phenacyl bromide intermediate chemicalbook.comvcu.edu. This highlights its role as a key building block in pharmaceutical manufacturing.

Furthermore, its utility extends to the synthesis of diverse heterocyclic compounds and other derivatives. It can be used to synthesize flavonoid 7-O-β-D-glycosides, benzopyran derivatives, and benzene oxazine (B8389632) Schiff base derivatives, compounds which have been noted for their antibacterial and antioxidant activities guidechem.com. The reactive bromine atom is susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the construction of larger molecular frameworks. This versatility makes this compound an important precursor scaffold for developing new therapeutic agents and chemical probes to explore biological processes.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). pharmanoble.com Its chemical structure, featuring a reactive bromoacetyl group and a substituted aniline ring, makes it a versatile precursor in organic synthesis. guidechem.com The compound is particularly recognized for its role as a key intermediate in the production of the β2-adrenergic agonist, Clenbuterol. chemicalbook.comchemicalbook.com

The synthesis of Clenbuterol from this compound involves a reaction with tert-butylamine (B42293), followed by the reduction of the resulting keto group. newdrugapprovals.org This process highlights the compound's utility in constructing more complex molecular architectures necessary for therapeutic activity. The initial step involves the bromination of 4-amino-3,5-dichloroacetophenone to yield this compound. mdpi.com This intermediate is then reacted with an appropriate amine, demonstrating a common pathway for the elaboration of phenylethanolamine-based drugs. google.com

Below is a simplified representation of the synthetic pathway:

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | 4-Amino-3,5-dichloroacetophenone | Bromine | This compound | Introduction of a leaving group for subsequent amination. |

| 2 | This compound | tert-Butylamine | 4-Amino-3,5-dichloro-α-tertbutylaminoacetophenone hydrochloride | Addition of the side chain. newdrugapprovals.org |

| 3 | 4-Amino-3,5-dichloro-α-tertbutylaminoacetophenone hydrochloride | Sodium borohydride (B1222165) | Clenbuterol | Reduction to the final active alcohol form. |

The utility of this compound extends to the synthesis of isotopically labeled compounds, such as Clenproperol-d7, which are valuable tools in pharmacokinetic and metabolic studies. chemicalbook.com Its role as a pharmaceutical intermediate is well-established, contributing significantly to the synthesis of specific classes of APIs. bloomtechz.com

Development of β-Agonist Analogs utilizing this compound

The structural framework of this compound is fundamental to the development of analogs of β-agonists, most notably Clenbuterol. chemicalbook.comnih.gov β-agonists are a class of drugs that bind to and activate beta-adrenergic receptors, leading to effects such as bronchodilation. nih.gov Clenbuterol itself is a potent β2-agonist. mdpi.com

Researchers have utilized this compound to synthesize various analogs of Clenbuterol to explore structure-activity relationships (SAR). By modifying the amine component that reacts with the bromoacetyl group of this compound, chemists can generate a library of related compounds. google.com For instance, reacting the intermediate with different primary or secondary amines in place of tert-butylamine leads to the formation of new β-agonist candidates with potentially altered potency, selectivity, or pharmacokinetic profiles. chemicalbook.com

Furthermore, this intermediate is instrumental in creating enantiomerically pure versions of β-agonists. For example, the asymmetric reduction of the ketone in a precursor derived from this compound can yield specific enantiomers of Clenbuterol. mdpi.comresearchgate.net This is significant because different enantiomers of a chiral drug can have distinct pharmacological activities. mdpi.com The synthesis of (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, a precursor for (R)-clenbuterol, has been achieved through the asymmetric reduction of the parent ketone, this compound. researchgate.net

The development of these analogs is crucial for understanding the molecular requirements for interaction with β-adrenergic receptors and for designing new therapeutic agents. google.com

Contributions to Drug Discovery and Optimization Processes

This compound and its parent compound, 4-amino-3,5-dichloroacetophenone, are valuable scaffolds in the broader field of drug discovery and optimization. guidechem.combloomtechz.com The presence of chlorine atoms and an amino group on the phenyl ring, combined with the reactive side chain, provides multiple points for chemical modification, which is a cornerstone of medicinal chemistry. bloomtechz.com

The process of lead optimization often involves making systematic structural modifications to a hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. The acetophenone core, as seen in this compound, is a common feature in many biologically active molecules and serves as a versatile starting point for creating diverse chemical libraries. guidechem.com

Research has shown that derivatives of similar acetophenones can exhibit a wide range of biological activities, including antibacterial and antioxidant properties. guidechem.com This suggests that libraries of compounds synthesized from this compound could be screened for various therapeutic targets beyond β-receptors. The synthesis of flavonoid and quinolone analogs, for example, often utilizes amino acetophenone building blocks. nih.gov

The ability to easily generate a variety of analogs from this intermediate facilitates the exploration of the chemical space around a particular pharmacophore, accelerating the identification of new drug candidates. nih.gov

Role in Analytical Reference Standards for Pharmaceutical Quality Control

In the context of pharmaceutical quality control, this compound plays a vital role as an analytical reference standard, specifically as a known impurity of Clenbuterol (Clenbuterol EP Impurity E). chemicalbook.comchemicalbook.com The quality of an Active Pharmaceutical Ingredient (API) is ensured by identifying and quantifying any impurities present. Regulatory bodies require stringent control over these impurities.

During the synthesis of Clenbuterol, unreacted this compound or byproducts derived from it can persist as impurities in the final product. Therefore, having a pure, well-characterized sample of this compound is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this specific impurity in batches of Clenbuterol. chemicalbook.com

The use of this compound as a reference standard allows pharmaceutical manufacturers to:

Identify the presence of this specific impurity in the final API.